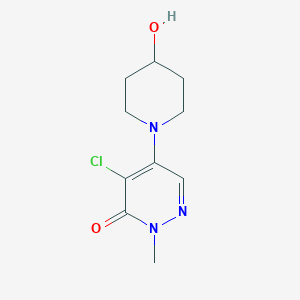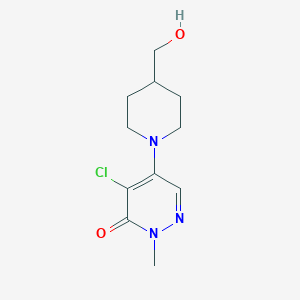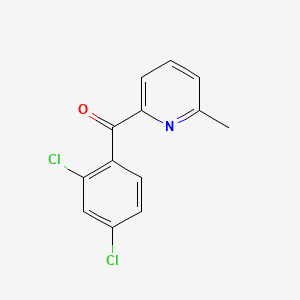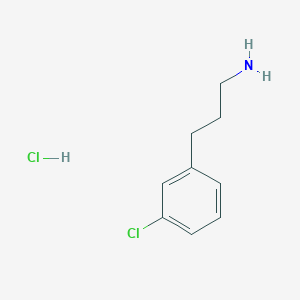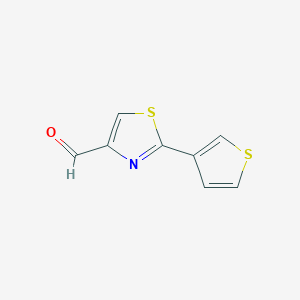
2-(Thiophen-3-yl)-1,3-thiazole-4-carbaldehyde
Übersicht
Beschreibung
Thiophene is a five-membered ring compound with one sulfur atom . Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications . They are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .
Synthesis Analysis
The synthesis of compounds related to thiophene often involves multistep synthetic routes that may include the formation of the thiophene moiety and its subsequent functionalization with other groups . For example, the synthesis of related compounds can include cyclization reactions and the introduction of thiophene rings through coupling reactions or substitution processes .
Molecular Structure Analysis
The molecular structure of compounds within this class is characterized by the presence of a thiophene ring. These structures are often confirmed through crystallographic methods, which can reveal details about the ring conformations, bond lengths, and angles, contributing to the overall molecular geometry and its potential interaction with other molecules .
Chemical Reactions Analysis
Compounds like thiophene can undergo various chemical reactions, including electrophilic substitutions on the thiophene ring, ring-opening reactions, and cycloaddition reactions . The specific reactivity patterns depend on the substitution pattern on the thiophene ring and the presence of functional groups that can participate in the reactions .
Physical And Chemical Properties Analysis
The physical properties of thiophene derivatives, such as melting and boiling points, solubility in various solvents, and crystallinity, can be significantly influenced by the nature of substituents on the thiophene ring. The chemical properties are defined by the electron-rich nature of the thiophene ring.
Wissenschaftliche Forschungsanwendungen
Synthesis and Material Chemistry
2-(Thiophen-3-yl)-1,3-thiazole-4-carbaldehyde and its derivatives play a crucial role in the synthesis of materials with novel physicochemical properties. For instance, thiophene-substituted bis(5,4-d)thiazoles have been synthesized using substituted thiophene-2-carbaldehydes, demonstrating the compound's utility in creating materials with specific UV-Vis and fluorescence properties (Tokárová & Biathová, 2018). Additionally, the compound has been utilized in the synthesis of vinylphosphonic acid, showing its potential in material chemistry applications (Linzaga-Elizalde et al., 2009).
Antimicrobial and Anticancer Applications
Research has shown that derivatives of 2-(Thiophen-3-yl)-1,3-thiazole-4-carbaldehyde exhibit significant antimicrobial and anticancer activities. For example, novel chitosan Schiff bases based on heterocyclic moieties derived from thiophene-2-carbaldehydes have been characterized and shown to possess antimicrobial activity against a range of bacterial and fungal pathogens (Hamed et al., 2020). Furthermore, compounds synthesized from thiophene-2-carbaldehyde have demonstrated promising anticancer activity, indicating their potential as templates for anticancer drug development (Deshineni et al., 2020).
Optoelectronic and Corrosion Inhibition
The compound's derivatives have been explored for optoelectronic applications, though with mixed results regarding stability and suitability for optoelectronic compounds (Okino et al., 2022). Additionally, thiophene derivatives, including those related to 2-(Thiophen-3-yl)-1,3-thiazole-4-carbaldehyde, have been identified as effective corrosion inhibitors for aluminum alloys in acidic media, highlighting the compound's utility in material protection (Arrousse et al., 2022).
Safety And Hazards
Zukünftige Richtungen
Thiophene derivatives have been the focus of much research due to their wide range of potential applications in fields such as organic electronics, medicinal chemistry, and materials science . Future research will likely continue to explore the synthesis, properties, and applications of new thiophene derivatives .
Eigenschaften
IUPAC Name |
2-thiophen-3-yl-1,3-thiazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NOS2/c10-3-7-5-12-8(9-7)6-1-2-11-4-6/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXHCPMXMQIOHLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2=NC(=CS2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NOS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Thiophen-3-yl)-1,3-thiazole-4-carbaldehyde | |
CAS RN |
1184003-54-0 | |
| Record name | 2-(thiophen-3-yl)-1,3-thiazole-4-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



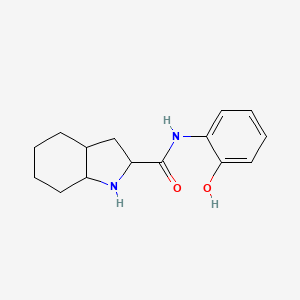
![{[3-Methoxy-4-(methylsulfanyl)phenyl]methyl}(methyl)amine](/img/structure/B1463010.png)
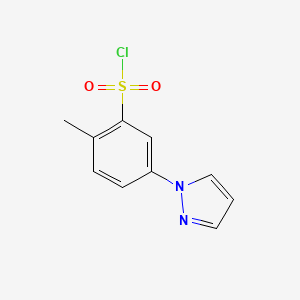
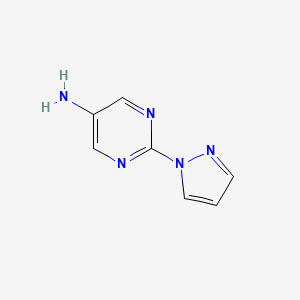
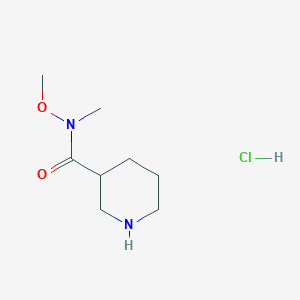
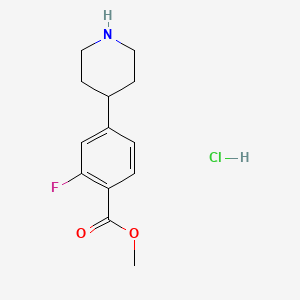
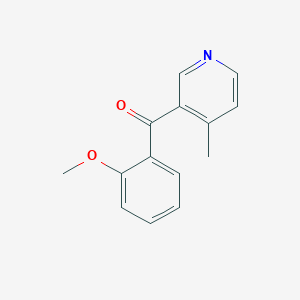
![1-Methyl-5-[(1-methyl-6-oxo-1,6-dihydropyridin-3-yl)amino]-1,2-dihydropyridin-2-one](/img/structure/B1463021.png)
